(4-Bromophenyl)acetaldehyde
Overview
Description
“(4-Bromophenyl)acetaldehyde” is a chemical compound with the molecular formula C8H7BrO . It has a molecular weight of 199.05 g/mol . It is a solid substance that is stored in an inert atmosphere, under -20°C . The compound is used as a reagent in the synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives as cis-restricted combretastatin A-4 analogs .
Molecular Structure Analysis
The molecular structure of “(4-Bromophenyl)acetaldehyde” includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 17 bonds. There are 10 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, and 1 aldehyde .
Physical And Chemical Properties Analysis
“(4-Bromophenyl)acetaldehyde” is a solid substance . It has a molecular weight of 199.05 g/mol . The compound is stored in an inert atmosphere, under -20°C .
Scientific Research Applications
Synthesis and Characterization of Metal Complexes
- (4-Bromophenyl)acetaldehyde has been used in the synthesis of metal complexes. A study by Karapınar, Karabulut, and Karapınar (2013) investigated the thermal, electrical, and optical properties of synthesized (1E, 2E)-(4-bromophenyl)(hydroxyimino)acetaldehyde oxime complexes with metals such as Co(II), Cu(II), and Ni(II) (Karapınar, Karabulut, & Karapınar, 2013).
CNS-active Substances and Synthesis of Epoxybenzoxocines
- The compound has been utilized in the field of medicinal chemistry, specifically in the synthesis of central nervous system (CNS)-active substances and epoxybenzoxocines. Research by Wünsch (1991) detailed the synthesis process using 2-(2-Bromophenyl)-acetaldehyde acetals (Wünsch, 1991).
Asymmetric Synthesis of Tetrahydroisoquinolines
- Asymmetric synthesis of tetrahydroisoquinolines, a class of compounds significant in pharmaceutical chemistry, has involved the use of (4-Bromophenyl)acetaldehyde. Wünsch and Nerdinger (1995) investigated the stereoselectivity in the addition of enantiomerically pure (2-bromophenyl)acetaldehyde acetals to acylimines (Wünsch & Nerdinger, 1995).
Synthesis of Hydrogenated Benzazepines
- In a study by Quick and Wünsch (2015), (4-Bromophenyl)acetaldehyde derivatives were synthesized and used in the preparation of enantiomerically pure benzamides, which are crucial in the synthesis of hydrogenated benzazepines (Quick & Wünsch, 2015).
Synthesis of Donor-Substituted Acetaldehyde Acetals
- Wünsch and Nerdinger (1995) also described a method for the preparation of donor-substituted (2-bromophenyl)acetaldehyde acetals, highlighting the compound's role in facilitating complex chemical transformations (Wünsch & Nerdinger, 1995).
Chemical Equilibria Studies in Mixtures
- Scheithauer et al. (2015) conducted a study involving acetaldehyde, which is closely related to (4-Bromophenyl)acetaldehyde, to understand the chemical equilibria in mixtures with water, using spectroscopic methods (Scheithauer et al., 2015).
Synthesis and Structural Study of Schiff Base Ligands
- The synthesis and characterization of Schiff base ligands using (4-Bromophenyl)acetaldehyde derivatives have been explored, as in the research by Topal et al. (2015), providing insights into molecular geometry and vibrational frequencies (Topal, Kart, Taşlı, & Karapınar, 2015).
Safety and Hazards
“(4-Bromophenyl)acetaldehyde” is associated with certain safety hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with the compound are H302, H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .
Mechanism of Action
Target of Action
It is known to be a useful reagent in the synthesis and cytotoxic activity of certain trisubstituted azetidin-2-one derivatives .
Mode of Action
It is known to interact with its targets to produce cytotoxic effects, particularly when used in the synthesis of certain trisubstituted azetidin-2-one derivatives .
Biochemical Pathways
Its role in the synthesis of certain trisubstituted azetidin-2-one derivatives suggests it may influence pathways related to cell growth and proliferation .
Result of Action
Its use in the synthesis of certain trisubstituted azetidin-2-one derivatives suggests it may have cytotoxic effects .
properties
IUPAC Name |
2-(4-bromophenyl)acetaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFBONBFMRTWGGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC=O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453431 | |
Record name | (4-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl)acetaldehyde | |
CAS RN |
27200-79-9 | |
Record name | (4-bromophenyl)acetaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453431 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.